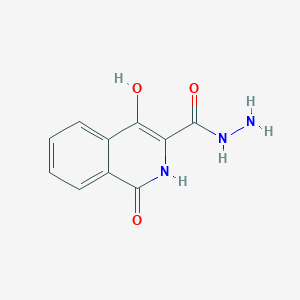

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine (CMQC) is an organic compound belonging to the quinoline family of compounds. It is used as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. CMQC is also used in scientific research, as it has been shown to have a number of biochemical and physiological effects.

科学的研究の応用

Immune Response Modulation

Imiquimod and its analogues, which include compounds structurally similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, are non-nucleoside imidazoquinolinamines that activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. These compounds have shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, primarily through onsite cytokine stimulation and secretion in various in vivo studies. Imiquimod, in particular, has been utilized as a topical agent for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting the therapeutic potential of this class of compounds in modulating immune responses (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metallic surfaces against corrosion due to their high electron density and ability to form stable chelating complexes with metallic atoms through coordination bonding. This review highlights the importance of quinoline derivatives as corrosion inhibitors, providing insights into their application in preserving industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antitumor Activities

Quinoline and its derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds, due to their heterocyclic nature, have been the focus of numerous studies aiming to explore their potential in treating various diseases. The structural complexity and stability of quinoline derivatives, including those similar to (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, enable the synthesis of compounds with significant bioactivity, offering promising avenues for drug development (Shang et al., 2018).

Quinoline Derivatives in Green Chemistry

The synthesis of quinoline scaffolds through green chemistry approaches has garnered attention due to the environmental and health hazards associated with traditional synthetic methods. Quinoline and its derivatives, including (2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine, have shown a vast array of biological activities, such as anticancer, antimalarial, antimicrobial, and antitubercular properties. Green synthesis methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting safer, non-toxic, and environmentally friendly practices in the design of quinoline-based compounds (Nainwal et al., 2019).

特性

IUPAC Name |

N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2/c1-12-6-5-7-13-10-14(17(18)20-16(12)13)11-19-15-8-3-2-4-9-15/h5-7,10,15,19H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAREIXBDJCHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-cyclohexyl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)